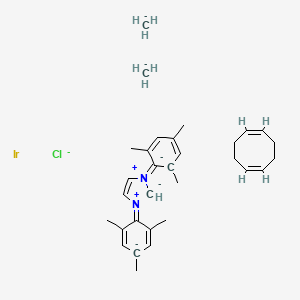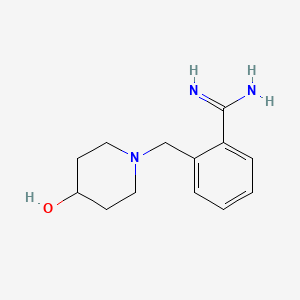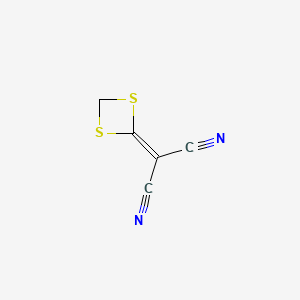
carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;(1E)-1-(2,4,6-trimethylcyclohexa-2,4-dien-1-ylidene)-3-(2,4,6-trimethylcyclohexa-2,5-dien-1-ylidene)-2H-imidazole-1,3-diium-2-ide;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « Carbanide ; (1Z,5Z)-cycloocta-1,5-diène ; iridium ; (1E)-1-(2,4,6-triméthylcyclohexa-2,4-diène-1-ylidène)-3-(2,4,6-triméthylcyclohexa-2,5-diène-1-ylidène)-2H-imidazole-1,3-diium-2-ide ; chlorure » est un complexe organométallique complexe comportant l’iridium comme atome métallique central. Ce composé est remarquable pour sa structure unique, qui comprend plusieurs composants cycliques et aromatiques, ce qui en fait un sujet d’intérêt dans divers domaines de la chimie et de la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique généralement la coordination de l’iridium avec les ligands spécifiés. Le processus commence par la préparation des ligands, qui comprennent le (1Z,5Z)-cycloocta-1,5-diène et les dérivés de l’imidazole. Ces ligands sont ensuite mis en réaction avec un précurseur d’iridium, tel que le chlorure d’iridium, dans des conditions contrôlées. La réaction est généralement effectuée sous atmosphère inerte pour éviter l’oxydation et à des températures élevées pour faciliter la formation du complexe.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement la mise à l’échelle des méthodes de synthèse en laboratoire. Cela comprend l’utilisation de réacteurs de grande taille, un contrôle précis des conditions de réaction et des procédés de purification tels que la cristallisation ou la chromatographie pour obtenir le composé pur. L’utilisation de systèmes automatisés et de réacteurs à flux continu pourrait améliorer l’efficacité et le rendement en milieu industriel.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir divers types de réactions chimiques, notamment :
Oxydation : Le centre d’iridium peut être oxydé, ce qui entraîne des changements dans son état d’oxydation et peut modifier la réactivité et les propriétés du composé.
Réduction : Des réactions de réduction peuvent également se produire, en particulier celles impliquant les ligands imidazole.
Substitution : Les réactions de substitution de ligands sont courantes, où un ou plusieurs ligands du complexe sont remplacés par d’autres ligands.
Réactifs et conditions courants
Agents oxydants : tels que le peroxyde d’hydrogène ou l’oxygène.
Agents réducteurs : tels que le borohydrure de sodium ou l’hydrazine.
Réactifs de substitution : Divers ligands tels que les phosphines ou les amines peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire un complexe d’iridium(III), tandis que la substitution peut donner lieu à un nouveau complexe avec des ligands différents.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme catalyseur dans diverses réactions organiques, notamment l’hydrogénation, l’hydroformylation et l’activation C-H. Sa structure unique permet une catalyse sélective et efficace, ce qui le rend précieux en chimie synthétique.
Biologie et médecine
En recherche biologique et médicale, ce composé a des applications potentielles en imagerie et comme agent thérapeutique. Le centre d’iridium peut être utilisé en thérapie photodynamique, où il contribue à générer des espèces réactives de l’oxygène pour tuer les cellules cancéreuses. De plus, ses propriétés luminescentes le rendent utile en bio-imagerie.
Industrie
Dans l’industrie, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de sa capacité à catalyser les réactions de polymérisation
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and C-H activation. Its unique structure allows for selective and efficient catalysis, making it valuable in synthetic chemistry.
Biology and Medicine
In biological and medical research, this compound has potential applications in imaging and as a therapeutic agent. The iridium center can be used in photodynamic therapy, where it helps generate reactive oxygen species to kill cancer cells. Additionally, its luminescent properties make it useful in bioimaging.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to catalyze polymerization reactions
Mécanisme D'action
Le mécanisme par lequel ce composé exerce ses effets implique la coordination du centre d’iridium avec divers substrats. Cette coordination active les substrats, facilitant leur transformation par le biais de cycles catalytiques. Les cibles moléculaires et les voies impliquées dépendent de l’application spécifique, telle que la génération d’espèces réactives de l’oxygène en thérapie photodynamique ou l’activation de liaisons C-H en synthèse organique.
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorure d’iridium(III) : Un complexe d’iridium plus simple utilisé dans diverses applications catalytiques.
Dimère de chlorure de cyclooctadiène d’iridium : Un autre complexe d’iridium avec des ligands similaires mais des propriétés structurelles différentes.
Complexes d’iridium de carbènes N-hétérocycliques : Ces composés partagent le ligand imidazole mais diffèrent dans leur structure globale et leur réactivité.
Unicité
L’unicité de « Carbanide ; (1Z,5Z)-cycloocta-1,5-diène ; iridium ; (1E)-1-(2,4,6-triméthylcyclohexa-2,4-diène-1-ylidène)-3-(2,4,6-triméthylcyclohexa-2,5-diène-1-ylidène)-2H-imidazole-1,3-diium-2-ide ; chlorure » réside dans sa structure complexe, qui combine plusieurs composants cycliques et aromatiques avec un centre d’iridium. Cette structure confère une réactivité et une sélectivité uniques dans diverses applications, la distinguant des complexes d’iridium plus simples.
Propriétés
Formule moléculaire |
C31H43ClIrN2-4 |
|---|---|
Poids moléculaire |
671.4 g/mol |
Nom IUPAC |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;(1E)-1-(2,4,6-trimethylcyclohexa-2,4-dien-1-ylidene)-3-(2,4,6-trimethylcyclohexa-2,5-dien-1-ylidene)-2H-imidazole-1,3-diium-2-ide;chloride |
InChI |
InChI=1S/C21H25N2.C8H12.2CH3.ClH.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-4-6-8-7-5-3-1;;;;/h7-13H,1-6H3;1-2,7-8H,3-6H2;2*1H3;1H;/q-1;;2*-1;;/p-1/b;2-1-,8-7-;;;; |
Clé InChI |
MNQVIYGJCPMULZ-NSNKXZTFSA-M |
SMILES isomérique |
[CH3-].[CH3-].C[C-]1C=C(C(=[N+]2C=C/[N+](=C/3\C(=CC(=C[C-]3C)C)C)/[CH-]2)C(=C1)C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ir] |
SMILES canonique |
[CH3-].[CH3-].C[C-]1C=C(C(=[N+]2[CH-][N+](=C3[C-](C=C(C=C3C)C)C)C=C2)C(=C1)C)C.C1CC=CCCC=C1.[Cl-].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine](/img/structure/B12092917.png)

![N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide](/img/structure/B12092932.png)

![Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-](/img/structure/B12092942.png)

![tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)

![2,5-Dioxaspiro[3.5]nonan-8-amine](/img/structure/B12092969.png)


![Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B12093006.png)

